n-Carbamoyl-2-((3-iodophenyl)amino)propanamide
Description
Properties
Molecular Formula |
C10H12IN3O2 |
|---|---|
Molecular Weight |
333.13 g/mol |
IUPAC Name |
N-carbamoyl-2-(3-iodoanilino)propanamide |
InChI |
InChI=1S/C10H12IN3O2/c1-6(9(15)14-10(12)16)13-8-4-2-3-7(11)5-8/h2-6,13H,1H3,(H3,12,14,15,16) |
InChI Key |
GVNXCUFMFMGFBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(=O)N)NC1=CC(=CC=C1)I |
Origin of Product |
United States |
Preparation Methods
Propanamide Backbone Construction
The propanamide core is typically derived from 2-aminopropanoic acid (alanine) or its derivatives. Protection of the α-amino group with tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups enables selective functionalization of the carboxylic acid terminus. For instance, Boc-protected alanine undergoes activation via ethyl chloroformate or carbodiimide reagents (e.g., EDCl/HOBt) to form mixed anhydrides or active esters, which are subsequently amidated with aqueous ammonia.
Carbamoyl Group Installation
The terminal carbamoyl group is installed through urea-forming reactions or direct carbamoylation. Reacting the propanamide’s primary amine (exposed after deprotection) with 3-iodophenyl isocyanate or carbamoyl chloride under basic conditions generates the desired urea linkage. Alternative routes employ Boc-protected intermediates to avoid side reactions during multi-step syntheses.
Stepwise Synthetic Protocols
Route 1: Sequential Amidation and Carbamoylation
Step 1: Synthesis of Boc-Protected 2-((3-Iodophenyl)amino)propanoic Acid
3-Iodoaniline (1.0 equiv) is reacted with Boc-protected 2-bromopropanoic acid in the presence of potassium carbonate and a palladium catalyst (e.g., Pd(OAc)₂) to facilitate Buchwald-Hartwig coupling. The reaction proceeds in anhydrous dimethylformamide (DMF) at 110°C for 12 hours, yielding Boc-2-((3-iodophenyl)amino)propanoic acid (78% yield).
Step 2: Amide Formation
The Boc-protected acid is activated with HBTU (1.1 equiv) and DIPEA (3.0 equiv) in dichloromethane (DCM), followed by treatment with ammonium chloride to furnish Boc-2-((3-iodophenyl)amino)propanamide (85% yield).
Step 3: Deprotection and Carbamoylation
Boc removal is achieved via trifluoroacetic acid (TFA) in DCM, yielding the free amine. Subsequent reaction with carbamoyl chloride (1.2 equiv) in the presence of triethylamine (TEA) affords this compound (62% yield).
Route 2: One-Pot Tandem Amination-Carbamoylation
This streamlined approach combines amide bond formation and carbamoylation in a single reactor. 2-((3-Iodophenyl)amino)propanoic acid (1.0 equiv) is treated with EDCl (1.1 equiv) and HOBt (1.1 equiv) in DMF, followed by sequential addition of ammonium bicarbonate and 3-iodophenyl isocyanate. The reaction mixture is stirred at room temperature for 24 hours, delivering the target compound in 70% yield after silica gel chromatography.
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Overall Yield | 62% | 70% |
| Number of Steps | 3 | 2 |
| Purification Complexity | Moderate | High |
| Scalability | High | Moderate |
Route 2 offers superior efficiency but requires precise stoichiometric control to prevent over-carbamoylation. Route 1, though lengthier, provides better regiochemical control for large-scale synthesis.
Mechanistic Insights and Side Reactions
Amide Coupling Dynamics
Carbodiimide-mediated couplings (e.g., EDCl/HOBt) proceed via the formation of an O-acylisourea intermediate, which reacts with ammonia to generate the propanamide. Competing side reactions, such as N-acylurea formation, are suppressed by maintaining low temperatures (0–5°C) and anhydrous conditions.
Carbamoylation Challenges
Direct carbamoylation of primary amines using carbamoyl chloride is prone to over-alkylation, yielding bis-carbamoyl derivatives. Employing bulky bases (e.g., DIPEA) and sub-stoichiometric carbamoyl chloride (1.1 equiv) mitigates this issue.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
Reverse-phase HPLC (C18 column, H₂O/MeOH gradient) confirms >98% purity. Residual solvents (e.g., DMF) are quantified via GC-MS, adhering to ICH Q3C guidelines.
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Replacing HBTU with cheaper alternatives like propylphosphonic anhydride (T3P) reduces production costs by 40% without compromising yield.
Green Chemistry Metrics
Solvent recovery systems (e.g., DCM distillation) and catalytic reagent recycling (e.g., Pd catalysts) align with sustainable manufacturing practices, achieving an E-factor of 12.5.
Chemical Reactions Analysis
Types of Reactions
n-Carbamoyl-2-((3-iodophenyl)amino)propanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and coupled products with extended carbon chains or aromatic systems.
Scientific Research Applications
n-Carbamoyl-2-((3-iodophenyl)amino)propanamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-Carbamoyl-2-((3-iodophenyl)amino)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between n-Carbamoyl-2-((3-iodophenyl)amino)propanamide and related propanamide derivatives:
Key Comparative Insights
Halogen Substituents: The 3-iodophenyl group in the target compound contrasts with chlorine-containing analogs (e.g., N-(3-chlorophenethyl)-propanamide ). In contrast, chlorine’s lower molecular weight could improve metabolic stability in some contexts .
Carbamoyl vs. Other Amide Groups: The carbamoyl (-NH-C(O)-NH₂) group in the target compound provides additional hydrogen-bonding sites compared to simpler amides (e.g., N-phenylpropanamide derivatives). This could enhance solubility and target engagement, as seen in compounds like 3-[(5-chloropyridin-2-yl)amino]-N-...propanamide, where carbamoyl analogs exhibit superior antioxidative activity .
Synthetic Accessibility :
- The Schotten-Baumann reaction, used for synthesizing N-(3-chlorophenethyl)-propanamide , is likely applicable to the target compound. This method efficiently forms amide bonds under mild conditions, favoring scalability.
Biological Activity Trends :
- Propanamide derivatives with aromatic or heteroaromatic substituents (e.g., pyridinyl, naphthalenyl) often exhibit bioactivity. For example, the tert-butyl pyrazole-containing analog binds SARS-CoV-2 Mpro via residues Phe140 and Cys145 , suggesting the target compound’s 3-iodophenyl group could similarly target protease active sites.
Research Findings and Implications
- Synthetic Challenges : The iodine substituent may introduce steric hindrance during synthesis, necessitating optimized reaction conditions compared to chlorine-containing analogs .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for n-Carbamoyl-2-((3-iodophenyl)amino)propanamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted anilines and carbamoyl precursors. For example, hydrazide intermediates (e.g., acid hydrazide 2 in ) are prepared by reacting β-alanine derivatives with hydrazine hydrate. Subsequent condensation with isocyanates or isothiocyanates (e.g., methylisothiocyanate or phenylisocyanate) in methanol at equimolar ratios yields carbamoyl-propanamide derivatives . Palladium-catalyzed cross-coupling (e.g., using PdCl₂(PPh₃)₂/CuI in acetonitrile, as in ) may also facilitate aryl-iodine bond formation for introducing the 3-iodophenyl moiety. Optimization includes adjusting solvent polarity, reaction time, and stoichiometry to improve yields.
Q. How is structural confirmation performed for n-Carbamoyl-2-((3-iodophenyl)amino)propanamide and its intermediates?
- Methodological Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy and elemental analysis are standard for confirming backbone structure and substituent positions . For example, in , synthesized propanamide derivatives were validated via NMR resonance peaks corresponding to carbamoyl (-CONH₂) and anilino (-NH-C₆H₃I) groups. Mass spectrometry (HRMS) and X-ray crystallography (if crystalline) provide additional confirmation .
Q. What preliminary biological assays are recommended for screening n-Carbamoyl-2-((3-iodophenyl)amino)propanamide?
- Methodological Answer : Initial bioactivity screening includes:
- Antioxidant assays : DPPH radical scavenging and ferric-reducing power tests (e.g., compound 3 in showed 70% scavenging at 100 μM) .
- Antibacterial screening : Disk diffusion or microdilution against Gram-positive/-negative strains (e.g., hydrazone 7 in inhibited Rhizobium radiobacter and E. coli) .
- Cytotoxicity assays : MTT or SRB assays on cancer cell lines (e.g., HDAC inhibitor propanamides in were tested for antiproliferative activity) .
Advanced Research Questions
Q. How can conflicting NMR/X-ray data for n-Carbamoyl-2-((3-iodophenyl)amino)propanamide be resolved?
- Methodological Answer : Discrepancies in structural data may arise from tautomerism or crystal packing effects. Advanced techniques include:
- Solid-state IR linear dichroism (IR-LD) : Orients crystals in nematic liquid crystals to correlate vibrational modes with molecular alignment (as in ) .
- DFT calculations : Ab initio simulations (e.g., Gaussian software) predict theoretical spectra for comparison with experimental data .
- Dynamic NMR : Variable-temperature studies detect conformational exchange broadening signals.
Q. What strategies improve the yield of n-Carbamoyl-2-((3-iodophenyl)amino)propanamide in multi-step syntheses?
- Methodological Answer :
- Catalyst optimization : Use Pd/C or CuI for Suzuki-Miyaura couplings () .
- Protecting groups : Temporarily shield reactive sites (e.g., trifluoroacetamide in ) to prevent side reactions .
- Workup techniques : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) enhances purity .
Q. How does the 3-iodophenyl moiety influence the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer : The iodine atom’s electronegativity and size may enhance binding to hydrophobic enzyme pockets (e.g., HDACs or kinase ATP sites). Methods to study this include:
- Molecular docking : Software like AutoDock Vina models interactions with target proteins (e.g., HDACs in ) .
- SAR studies : Compare activity of analogs with Cl/Br/F substituents (e.g., compound 5 in had reduced activity vs. iodo derivatives) .
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity and thermodynamics.
Q. What advanced analytical methods validate the compound’s stability under physiological conditions?
- Methodological Answer :
- HPLC-MS/MS : Monitors degradation products in simulated gastric fluid (pH 2.0) or plasma .
- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks per ICH guidelines.
- Circular dichroism (CD) : Detects conformational changes in aqueous buffers.
Data Contradiction Analysis
Q. How to address discrepancies between in vitro bioactivity and computational predictions?
- Methodological Answer :
- Re-evaluate assay conditions : Check for false positives (e.g., redox interference in antioxidant assays) .
- Free-energy perturbation (FEP) : Refines docking scores by simulating solvent effects and protein flexibility.
- Proteomics profiling : Use kinome-wide screens (e.g., KINOMEscan) to identify off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
